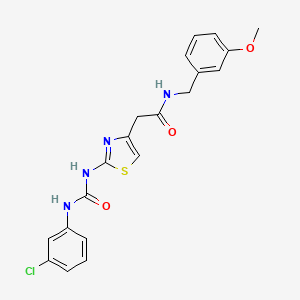

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide

Beschreibung

2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide is a thiazole-based acetamide derivative featuring a ureido linkage to a 3-chlorophenyl group and an N-(3-methoxybenzyl)acetamide moiety. Its structure combines a thiazole core, known for pharmacological relevance, with substituents that enhance bioactivity and target specificity.

Eigenschaften

IUPAC Name |

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3S/c1-28-17-7-2-4-13(8-17)11-22-18(26)10-16-12-29-20(24-16)25-19(27)23-15-6-3-5-14(21)9-15/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJVUBZOJMXGHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring and the urea linkage. One common method involves the reaction of 3-chlorophenyl isocyanate with thioamide to form the thiazole ring, followed by the introduction of the methoxybenzyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Ammonia, primary amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Overview

This compound is characterized by:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its diverse biological activity.

- Urea Linkage : Contributes to the compound's ability to form hydrogen bonds, enhancing its interaction with biological targets.

- Chlorophenyl and Methoxybenzyl Groups : These substituents can influence the compound's reactivity and selectivity towards specific biological pathways.

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Similar thiazole derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : The unique combination of functional groups may enhance its efficacy against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Anti-inflammatory Effects : Some related compounds have demonstrated anti-inflammatory properties, indicating that this compound may also have similar effects.

Case Study 1: Antimicrobial Activity

A study investigating thiazole derivatives found that compounds with similar structural features exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests that 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide could be effective in developing new antimicrobial agents.

Case Study 2: Anticancer Potential

In vitro studies on thiazole-based compounds have shown promising results against various cancer cell lines. For instance, a derivative with a similar urea linkage demonstrated cytotoxic effects on breast cancer cells, which may provide a basis for exploring the anticancer potential of the compound .

Wirkmechanismus

The mechanism of action of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure shares key motifs with several analogs:

- Thiazole-Acetamide Core : Similar to compounds in (e.g., 107k : N-(4-(3-chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide), which also feature a thiazole ring linked to an acetamide group. The 3-chlorophenyl substituent in the target compound may enhance lipophilicity and receptor binding compared to methyl or methoxy groups in analogs like 107a (N-(4-methylthiazol-2-yl)-2-p-tolylacetamide) .

- Ureido Group : The ureido linkage (NHCONH) in the target compound is distinct from hydrazine or thioether groups in other thiazolidine derivatives (). This group may improve hydrogen-bonding interactions, as seen in , where amide groups form R₂²(10) dimers via N–H⋯O bonds .

- 3-Methoxybenzyl vs. Other Aromatic Substituents : The 3-methoxybenzyl group differs from 4-chlorobenzyl () or dichlorophenyl () in electronic and steric effects. Methoxy groups enhance solubility but may reduce membrane permeability compared to halogens .

Physicochemical Properties

- Melting Point and Solubility : The 3-methoxybenzyl group likely increases solubility in polar solvents compared to halogenated analogs (e.g., : melting point 124.9–125.4°C; : 473–475 K). However, the bulky ureido group may reduce crystallinity .

- Hydrogen-Bonding Capacity : The ureido and acetamide groups enable strong hydrogen bonding, as observed in , which could enhance target binding and thermal stability .

Comparative Data Table

Biologische Aktivität

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. It contains a thiazole ring, a urea linkage, and an acetamide functional group, which contribute to its biological activity. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : The reaction of 3-chlorophenyl isocyanate with thioamide.

- Urea Linkage Formation : Subsequent reactions introduce the urea functional group.

- Acetamide Functionalization : The methoxybenzyl group is added through nucleophilic substitution.

These synthetic routes may be optimized for yield and purity, adhering to green chemistry principles.

Anticancer Properties

Research indicates that 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through modulation of specific molecular targets involved in cell growth and survival.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| HCT116 | 4.5 |

| HEK293 | 6.0 |

The IC50 values indicate the concentration required for 50% inhibition of cell growth, demonstrating the compound's efficacy in inhibiting cancer cell proliferation .

The exact mechanism of action for this compound remains under investigation; however, it is believed to interact with specific enzymes or receptors that regulate cellular processes. The thiazole ring and urea linkage are crucial for binding to these targets, potentially leading to the inhibition of pathways involved in tumor growth .

Study on Antitumor Activity

In a study involving mice implanted with Lewis lung tumors, the administration of this compound resulted in a notable reduction in tumor size compared to control groups. The study highlighted its potential as an anti-tumor agent, suggesting that it may enhance immune response through modulation of T lymphocyte activity .

Antioxidative Activity

Another aspect of its biological activity includes antioxidative properties. Compounds similar to 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide have demonstrated significant antioxidative capabilities, which could contribute to their overall therapeutic effects by reducing oxidative stress within cells .

Q & A

Q. What are the typical synthesis methods for 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide, and how is purity ensured?

- Methodological Answer : Synthesis involves multi-step organic reactions starting from precursors like chlorophenyl isocyanates, thiazole intermediates, and methoxybenzyl amines. Key steps include:

- Step 1 : Formation of the urea-thiazole core via condensation of 3-chlorophenyl isocyanate with a thiazol-4-amine derivative .

- Step 2 : Acetamide coupling using chloroacetyl chloride or activated esters under basic conditions (e.g., triethylamine) in solvents like DMF or dichloromethane .

- Step 3 : Final purification via recrystallization or column chromatography.

Purity Assurance : - Analytical Techniques : NMR (1H/13C) to confirm structural integrity, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment (>95%) .

Q. How is the compound structurally characterized, and what functional groups are critical for its activity?

- Methodological Answer :

- Key Functional Groups :

- Thiazole ring : Contributes to rigidity and π-π stacking interactions.

- Ureido moiety : Enhances hydrogen-bonding potential with biological targets.

- 3-Methoxybenzyl group : Modulates lipophilicity and membrane permeability .

- Characterization Workflow :

- NMR Spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy group at δ 3.8 ppm) .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650 cm⁻¹) and N-H bonds (ureido at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Methodological Answer :

- Parameter Optimization :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 0–25°C (coupling step) | Minimizes side reactions (e.g., hydrolysis) . |

| Solvent | Anhydrous DMF or THF | Enhances solubility of intermediates . |

| Catalyst | DMAP (4-dimethylaminopyridine) | Accelerates acetamide coupling efficiency . |

- Scalability : Use flow chemistry for continuous processing of the thiazole-urea intermediate to reduce batch variability .

Q. How can conflicting biological activity data across studies be resolved?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC50 variability in enzyme inhibition assays) may arise from:

- Structural isomerism : Ensure stereochemical purity via X-ray crystallography .

- Assay Conditions : Standardize protocols (e.g., buffer pH, incubation time) to reduce variability .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing 3-methoxybenzyl with pyridyl groups) to isolate pharmacophoric contributions .

Q. What computational strategies are recommended to predict the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets). Focus on the ureido group’s hydrogen bonds with catalytic lysine residues .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes under physiological conditions .

- QSAR Modeling : Train models on analogs with reported bioactivity to predict ADMET properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.